molecular formula C19H15N3O2 B2538922 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260733-09-2

6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2538922
CAS RN: 1260733-09-2
M. Wt: 317.348
InChI Key: YRPYYEXDTDUDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Mosquito Larvicidal Activity

Compounds related to 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have shown significant antimicrobial and antifungal activities. These compounds, derived through the Biginelli reaction and further modified, exhibited good antibacterial and antifungal effectiveness compared to standard antibiotics. Moreover, some derivatives displayed mosquito larvicidal properties against Culex quinquefasciatus larvae, indicating potential for use in controlling mosquito populations and mitigating diseases spread by these vectors (Rajanarendar et al., 2010).

Antibacterial Properties

Novel series of derivatives incorporating the 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one scaffold have been synthesized and evaluated for their antibacterial efficacy. These studies have demonstrated the potential antibacterial activity of such compounds, highlighting their relevance in developing new antimicrobial agents (Joshi et al., 2011).

Synthesis Techniques and Heterocyclic Chemistry

Research into solvent-free synthesis techniques for creating oxadiazoles and other heterocyclic compounds emphasizes the importance of these methodologies in generating environmentally friendly and efficient routes for producing complex molecules, including those related to the 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one structure (Martins et al., 2009).

Anticancer Activity

The structural motif of 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has been incorporated into compounds targeting anticancer applications. These derivatives have been explored for their ability to inhibit the growth of cancer cells, indicating the potential for this chemical framework in developing novel anticancer therapeutics (Hamdy et al., 2019).

Antifungal and Anti-inflammatory Activities

Further studies have synthesized and evaluated derivatives for their antifungal and anti-inflammatory activities. These compounds demonstrate the versatility and potential of the 6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one scaffold in contributing to new treatments for inflammation and fungal infections (Refaat et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many quinoline derivatives are known to have antimicrobial activity, often through inhibition of DNA synthesis .

properties

IUPAC Name

6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-11-3-6-13(7-4-11)18-21-19(24-22-18)15-10-20-16-8-5-12(2)9-14(16)17(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPYYEXDTDUDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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